molecular formula C18H21ClO4 B5139048 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

Cat. No. B5139048
M. Wt: 336.8 g/mol
InChI Key: BKMXFLOJODYXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as GW 501516 or Endurobol, is a synthetic drug that was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and promote fat loss. Despite its potential benefits, there is still much debate surrounding the safety and legality of GW 501516.

Mechanism of Action

1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 works by binding to and activating PPARδ, which in turn stimulates the expression of genes involved in lipid metabolism and energy production. This results in an increase in the oxidation of fatty acids and glucose, leading to improved endurance and fat loss.
Biochemical and Physiological Effects:
1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 has been shown to have a number of beneficial effects on metabolism and cardiovascular health. It has been shown to increase HDL cholesterol levels, decrease triglyceride levels, and improve insulin sensitivity. Additionally, it has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 in lab experiments is its ability to activate PPARδ in a selective and potent manner. This allows researchers to study the effects of PPARδ activation on various physiological processes, such as lipid metabolism and glucose homeostasis. However, one limitation of using 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases, such as type 2 diabetes and atherosclerosis. Additionally, there is interest in studying the effects of 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 on exercise performance and muscle metabolism, as well as its potential for abuse as a performance-enhancing drug. Further research is needed to fully understand the safety and efficacy of 1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 in these contexts.

Synthesis Methods

1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 is synthesized through a multi-step process that involves the reaction of various chemicals, including 2-bromoacetophenone, 3-chlorophenol, and 2-methoxy-4-methylbenzene. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid metabolism and glucose homeostasis. Additionally, it has been shown to improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis.

properties

IUPAC Name

1-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO4/c1-14-6-7-17(18(12-14)20-2)23-11-9-21-8-10-22-16-5-3-4-15(19)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMXFLOJODYXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene

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